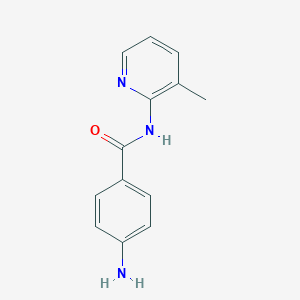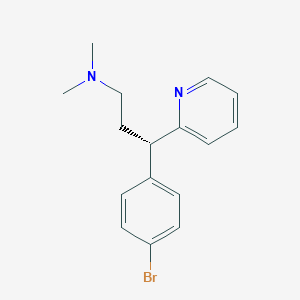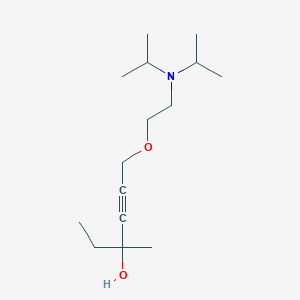
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzamide, p-amino-N-(3-methyl-2-pyridyl)-, also known as 3-MPBA, is a chemical compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in water and has a molecular weight of 194.23 g/mol. Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various applications including as a building block in the synthesis of other compounds, as a fluorescent probe, and as a ligand in metal complexation studies.
Mécanisme D'action
The mechanism of action of benzamide, p-amino-N-(3-methyl-2-pyridyl)- is not well understood. However, it has been shown to be an effective probe for the detection of zinc ions in biological systems. It is believed that the compound binds to zinc ions through coordination with the nitrogen atom of the pyridine ring.
Effets Biochimiques Et Physiologiques
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to human cells at concentrations up to 100 µM. Additionally, it has been shown to be an effective probe for the detection of zinc ions in biological systems.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- in lab experiments is its ability to detect zinc ions in biological systems. Additionally, it is a relatively inexpensive compound and is readily available from commercial sources. One limitation of using benzamide, p-amino-N-(3-methyl-2-pyridyl)- is that its mechanism of action is not well understood, which may limit its applications in some research areas.
Orientations Futures
There are several future directions for the use of benzamide, p-amino-N-(3-methyl-2-pyridyl)- in scientific research. One area of interest is its use as a probe for the detection of other metal ions in biological systems. Additionally, its use as a building block in the synthesis of other compounds may lead to the development of new drugs or materials. Further research is also needed to better understand its mechanism of action and potential applications in other research areas.
Méthodes De Synthèse
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- can be synthesized through a number of methods. One common method involves the reaction of 3-methyl-2-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with ammonia to form the amide product. Another method involves the reaction of 3-methyl-2-pyridinecarboxamide with nitrous acid to form the corresponding diazonium salt, which is then coupled with aniline to form the final product.
Applications De Recherche Scientifique
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used in various scientific research applications. One of its most common uses is as a fluorescent probe. It has been shown to be an effective probe for the detection of zinc ions in biological systems. It has also been used as a ligand in metal complexation studies, particularly with copper ions. Additionally, benzamide, p-amino-N-(3-methyl-2-pyridyl)- has been used as a building block in the synthesis of other compounds, such as pyrazolo[1,5-a]pyrimidine derivatives.
Propriétés
Numéro CAS |
17710-06-4 |
|---|---|
Nom du produit |
Benzamide, p-amino-N-(3-methyl-2-pyridyl)- |
Formule moléculaire |
C13H13N3O |
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
4-amino-N-(3-methylpyridin-2-yl)benzamide |
InChI |
InChI=1S/C13H13N3O/c1-9-3-2-8-15-12(9)16-13(17)10-4-6-11(14)7-5-10/h2-8H,14H2,1H3,(H,15,16,17) |
Clé InChI |
WUQYKHRMHJGLAI-UHFFFAOYSA-N |
SMILES |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
SMILES canonique |
CC1=C(N=CC=C1)NC(=O)C2=CC=C(C=C2)N |
Autres numéros CAS |
17710-06-4 |
Synonymes |
4-Amino-N-(3-methyl-2-pyridyl)benzamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![1-Oxaspiro[2.6]nonane](/img/structure/B94567.png)

